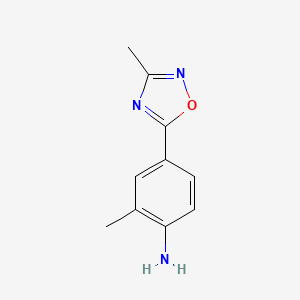

2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

Overview

Description

“2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound with the CAS Number: 1041529-30-9 . It has a molecular weight of 189.22 . The IUPAC name for this compound is 2-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline . It is stored at room temperature and is available in powder form .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .

Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .

Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Comprehensive Analysis of “2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline”

Agricultural Biological Activities: The 1,2,4-oxadiazole derivatives, which include the compound , have been shown to exhibit a broad spectrum of biological activities beneficial for agriculture. These compounds have been synthesized and evaluated for their effectiveness as chemical pesticides, showing moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani. Notably, certain derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with efficacy superior to existing treatments .

Antibacterial Agents for Crop Protection: The derivatives of 1,2,4-oxadiazole, including the compound under analysis, have been identified as potential templates for novel antibacterial agents. They have shown excellent antibacterial activity against Xanthomonas oryzae pv. oryzicola (Xoc), which is responsible for rice bacterial leaf streaks. This activity is crucial for protecting crops from bacterial diseases that can lead to significant economic losses .

Hydrolytic and Metabolic Stability: The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but offers better hydrolytic and metabolic stability. This property makes it an important pharmacophore for creating new drug molecules, suggesting that our compound could be used in the development of more stable pharmaceuticals .

Synthesis of Heterocyclic Systems: 1,2,4-oxadiazolium salts, derived from 1,2,4-oxadiazole compounds, are used in the synthesis of various heterocyclic systems. These salts serve as precursors for generating other heterocyclic and acyclic compounds through synthetic transformations, which are essential in the development of new organic compounds .

Pharmaceutical Chemistry Applications: The 1,2,4-oxadiazole ring is a key component in pharmaceutical chemistry. It serves as a precursor for the generation of other compounds via thermal and photochemical ring cleavages or reactions with various nucleophilic reagents. This versatility is crucial for the synthesis of a wide range of pharmaceuticals .

Anti-Trypanosomal Activity: Compounds containing the 1,2,4-oxadiazole moiety have been studied for their anti-trypanosomal activity, particularly against Trypanosoma cruzi cysteine protease cruzain. This suggests potential applications of our compound in the treatment of diseases caused by trypanosome parasites .

Microwave-Induced Synthesis Advantages: The application of Microwave-Induced Synthesis (MWI) with 1,2,4-oxadiazole derivatives has shown several advantages over classical synthetic strategies. These include remarkably short reaction times, high yields, and simple purification processes. This could imply that our compound may be synthesized more efficiently using MWI techniques .

Anti-HIV Activity: Indole derivatives, which are structurally related to the compound , have been reported to show potential as anti-HIV agents. This indicates that the compound could be explored for its efficacy against HIV, given its structural similarity to active indole derivatives .

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been utilized as novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .

Mode of Action

It is known that the 1,2,4-oxadiazole motif can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond . This property might be actively employed in organic synthesis .

Biochemical Pathways

Compounds with the 1,2,4-oxadiazole motif have been recognized for their potential in various therapeutic areas, including cancer therapy , treatment of age-related diseases , antimicrobials , and more . These compounds might affect multiple biochemical pathways related to these conditions.

Pharmacokinetics

It is known that the compound is a powder at room temperature , which might influence its bioavailability.

Result of Action

Compounds with the 1,2,4-oxadiazole motif have been recognized for their potential in various therapeutic areas, including cancer therapy , treatment of age-related diseases , antimicrobials , and more . These compounds might have various molecular and cellular effects related to these conditions.

Action Environment

It is known that the compound is stable at room temperature , which might influence its action and efficacy.

Safety and Hazards

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The 1,2,4-oxadiazole ring is frequently encountered in active pharmaceutical ingredients with various therapeutic focus , suggesting potential future directions in pharmaceutical research.

properties

IUPAC Name |

2-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-5-8(3-4-9(6)11)10-12-7(2)13-14-10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCBHISMHDHKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=NO2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B1517173.png)

![{2-[(3-Bromophenyl)amino]ethyl}dimethylamine](/img/structure/B1517179.png)

![3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid](/img/structure/B1517180.png)